2,5-Difluoroterephthalaldehyde
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Overview
Description
2,5-Difluoroterephthalaldehyde is an organic compound with the molecular formula C8H4F2O2. It is characterized by the presence of two fluorine atoms and two aldehyde groups attached to a benzene ring. This compound appears as a white to pale yellow crystalline solid and is primarily used in various chemical synthesis processes .
Mechanism of Action
Mode of Action
It’s crucial to understand how this compound interacts with its targets and the changes that result from these interactions .
Biochemical Pathways
It’s known that metabolic pathways play a crucial role in the function of many compounds
Result of Action
The molecular and cellular effects of 2,5-Difluoroterephthalaldehyde’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoroterephthalaldehyde can be synthesized through the reaction of terephthalic acid with hydrogen fluoride. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective fluorination of the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions
Major Products:
Oxidation: Formation of 2,5-difluoroterephthalic acid.
Reduction: Formation of 2,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
2,5-Difluoroterephthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorescent probes and imaging agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of advanced materials, including high-performance polymers and coatings
Comparison with Similar Compounds
2,5-Dichloroterephthalaldehyde: Similar structure but with chlorine atoms instead of fluorine.
2,5-Dibromoterephthalaldehyde: Contains bromine atoms instead of fluorine.
2,5-Diiodoterephthalaldehyde: Iodine atoms replace the fluorine atoms
Uniqueness: 2,5-Difluoroterephthalaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. Fluorine atoms are highly electronegative, influencing the reactivity and stability of the compound. This makes this compound particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2,5-difluoroterephthalaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUMSVLKXTWDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C=O)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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